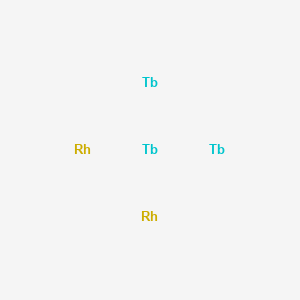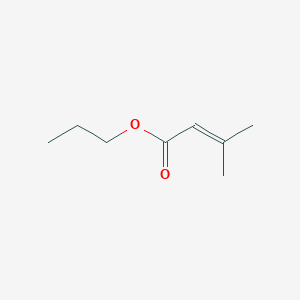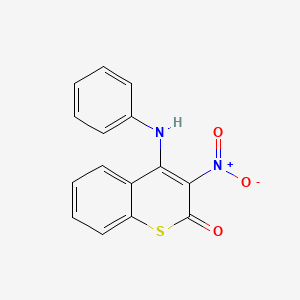
1,1,2-Trichloro-1-nitrosoethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trichloro-1-nitrosoethane is an organochlorine compound with the molecular formula C2H2Cl3NO. It is a colorless liquid that is known for its reactivity and is used in various chemical reactions and industrial applications. The compound is characterized by the presence of three chlorine atoms and a nitroso group attached to an ethane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2-Trichloro-1-nitrosoethane can be synthesized through the reaction of 1,1,2-trichloroethane with nitrosyl chloride (NOCl) under controlled conditions. The reaction typically occurs in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the nitroso group.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,1,2-Trichloro-1-nitrosoethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 1,1,2-trichloro-1-nitroethane.
Reduction: Formation of 1,1,2-trichloro-1-aminoethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,2-Trichloro-1-nitrosoethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organochlorine compounds.
Biology: Studied for its potential effects on biological systems and its reactivity with biomolecules.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,2-trichloro-1-nitrosoethane involves its reactivity with nucleophiles and electrophiles. The nitroso group can participate in redox reactions, while the chlorine atoms can undergo substitution reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the nitroso group, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
1,1,2-Trichloroethane: An isomer with similar reactivity but lacks the nitroso group.
1,1,1-Trichloroethane: Another isomer used as a solvent but with different chemical properties.
1,1,2-Trichloro-1-nitroethane: The oxidized form of 1,1,2-trichloro-1-nitrosoethane.
Uniqueness: this compound is unique due to the presence of both nitroso and trichloro groups, which confer distinct reactivity patterns. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
58911-11-8 |
|---|---|
Molecular Formula |
C2H2Cl3NO |
Molecular Weight |
162.40 g/mol |
IUPAC Name |
1,1,2-trichloro-1-nitrosoethane |
InChI |
InChI=1S/C2H2Cl3NO/c3-1-2(4,5)6-7/h1H2 |
InChI Key |
ODROKLAJUSSGBI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N=O)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


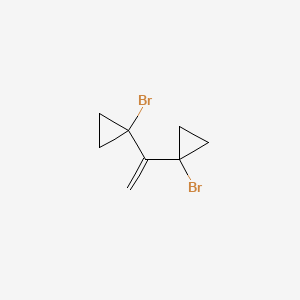
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea](/img/structure/B14612229.png)
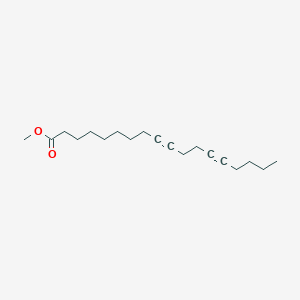

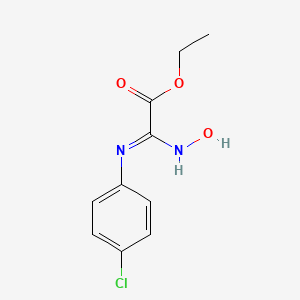
![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)
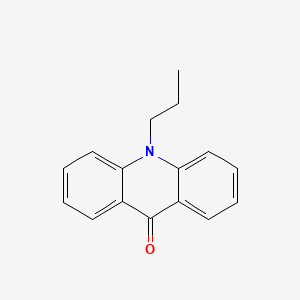
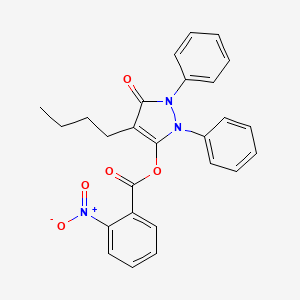
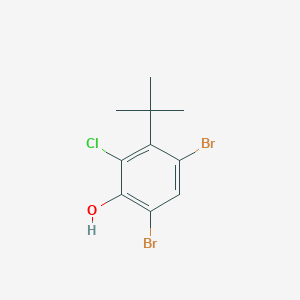
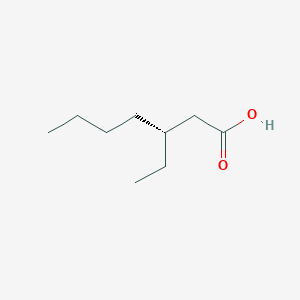
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)
